molecular formula C8H20N2O2S B3005581 (Dibutylsulfamoyl)amine CAS No. 53892-25-4

(Dibutylsulfamoyl)amine

Cat. No.: B3005581
CAS No.: 53892-25-4
M. Wt: 208.32
InChI Key: CWJCHJJDYIRWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dibutylsulfamoyl)amine is an organic compound with the molecular formula C8H20N2O2S It is characterized by the presence of a sulfamoyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dibutylsulfamoyl)amine typically involves the reaction of dibutylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Dibutylamine+Sulfamoyl chlorideThis compound+HCl\text{Dibutylamine} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Dibutylamine+Sulfamoyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Dibutylsulfamoyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Dibutylsulfamoyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Dibutylsulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (Diethylsulfamoyl)amine: Similar structure but with ethyl groups instead of butyl groups.

    (Dipropylsulfamoyl)amine: Similar structure but with propyl groups instead of butyl groups.

    (Dibutylcarbamoyl)amine: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

Uniqueness

(Dibutylsulfamoyl)amine is unique due to its specific combination of butyl groups and a sulfamoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[butyl(sulfamoyl)amino]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJCHJJDYIRWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.